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benzothiazolyl)benzenamine

Cat. No.: B1279321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core physicochemical

characteristics of the compound with CAS number 566169-97-9, chemically identified as 4-(6-
Bromo-2-benzothiazolyl)benzenamine. This document is intended for researchers, scientists,

and professionals in the field of drug development. It consolidates available data on the

compound's physical and chemical properties, offers detailed experimental protocols for their

determination, and visually represents its known biological signaling pathways using Graphviz

diagrams. The information presented herein is crucial for understanding the compound's

behavior in biological systems and for guiding its potential therapeutic applications.

Introduction
CAS 566169-97-9, or 4-(6-Bromo-2-benzothiazolyl)benzenamine, is a benzothiazole

derivative that has garnered interest in biomedical research. Its core structure, featuring a

substituted benzothiazole ring system, is a common motif in compounds with diverse biological

activities. Notably, this compound has been investigated as a potential β-amyloid positron

emission tomography (PET) tracer for the diagnosis of neurological diseases such as

Alzheimer's disease.[1] Furthermore, it has demonstrated potential in photodynamic therapy

(PDT) for melanoma.[1] An understanding of its physicochemical properties is fundamental to
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elucidating its mechanism of action, pharmacokinetics, and for the rational design of future

derivatives with improved therapeutic profiles.

Physicochemical Characteristics
A summary of the key physicochemical properties of 4-(6-Bromo-2-
benzothiazolyl)benzenamine is presented in the table below. It is important to note that while

some data is experimentally derived, other values are predicted based on computational

models due to the limited availability of comprehensive experimental data in public literature.

Property Value Source

IUPAC Name
4-(6-Bromobenzothiazol-2-

yl)aniline

CAS Number 566169-97-9

Molecular Formula C₁₃H₉BrN₂S

Molecular Weight 305.19 g/mol

Appearance Solid (Predicted)

logP (XLogP3) ~4.9 (for N-methylated analog) PubChem

pKa (Predicted)
Basic pKa: ~3.5; Acidic pKa:

~15.0
Predicted

Aqueous Solubility (Predicted) Low Predicted

Solubility in Organic Solvents Soluble in DMSO (10 mM) MCE

Note: Predicted values are based on computational algorithms and should be confirmed by

experimental methods.

Experimental Protocols
This section outlines detailed methodologies for the experimental determination of the key

physicochemical properties of 4-(6-Bromo-2-benzothiazolyl)benzenamine.
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Synthesis and Characterization
The synthesis of 4-(6-Bromo-2-benzothiazolyl)benzenamine can be achieved through a

coupling reaction. A general procedure, adapted from the synthesis of similar benzothiazole

derivatives, is as follows:

Reaction: Coupling of diazotized 2-amino-6-bromobenzothiazole with a suitable aromatic

precursor.

Procedure:

Diazotization: 2-amino-6-bromobenzothiazole is dissolved in an appropriate acidic solution

(e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added

dropwise while maintaining the low temperature to form the diazonium salt.

Coupling: The diazonium salt solution is then slowly added to a solution of the coupling

partner (e.g., aniline) in a suitable solvent. The reaction mixture is stirred at low temperature

for a specified period.

Work-up: The reaction is quenched, and the pH is adjusted to precipitate the crude product.

Purification: The crude product is collected by filtration, washed, and purified by

recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-(6-Bromo-2-
benzothiazolyl)benzenamine.[2]

Characterization:

Melting Point: Determined using a standard melting point apparatus.

Elemental Analysis: To confirm the elemental composition (C, H, N, S, Br).

Spectroscopy:

¹H NMR and ¹³C NMR: To elucidate the chemical structure.

FT-IR: To identify functional groups.

Mass Spectrometry: To confirm the molecular weight.[2]
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Determination of n-Octanol/Water Partition Coefficient
(logP)
The Shake-Flask Method is the gold standard for experimental logP determination.

Procedure:

Solvent Saturation: n-Octanol and water are mutually saturated by stirring together for 24

hours, followed by separation of the two phases.

Sample Preparation: A known concentration of 4-(6-Bromo-2-benzothiazolyl)benzenamine
is dissolved in one of the pre-saturated phases (typically n-octanol).

Partitioning: A measured volume of the sample solution is mixed with a measured volume of

the other pre-saturated phase in a flask.

Equilibration: The flask is shaken at a constant temperature until equilibrium is reached.

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol

and aqueous phases.

Concentration Analysis: The concentration of the compound in each phase is determined

using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance

Liquid Chromatography (HPLC).

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this

value.

Determination of Acid Dissociation Constant (pKa)
Potentiometric titration is a common and accurate method for pKa determination.

Procedure:

Sample Preparation: A precise amount of 4-(6-Bromo-2-benzothiazolyl)benzenamine is

dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous

solubility is low.
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Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated

pH electrode and a magnetic stirrer.

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH), depending on the expected pKa. The pH of the solution is

recorded after each incremental addition of the titrant.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the half-equivalence point of the titration curve.

Determination of Aqueous Solubility
The shake-flask method is also a reliable method for determining thermodynamic aqueous

solubility.

Procedure:

Sample Preparation: An excess amount of solid 4-(6-Bromo-2-
benzothiazolyl)benzenamine is added to a known volume of water in a flask.

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient

period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved

compound.

Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

Concentration Analysis: The concentration of the dissolved compound in the clear aqueous

phase is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

Solubility Value: The determined concentration represents the aqueous solubility of the

compound at that temperature.

Biological Signaling Pathways
4-(6-Bromo-2-benzothiazolyl)benzenamine has been implicated in two primary biological

contexts: as a PET tracer for β-amyloid plaques and in photodynamic therapy for melanoma.

The following sections and diagrams illustrate the proposed mechanisms of action.
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Binding to β-Amyloid Plaques
As a PET tracer, the compound is designed to cross the blood-brain barrier and selectively bind

to β-amyloid plaques, which are a hallmark of Alzheimer's disease. This binding allows for the

in vivo visualization and quantification of these plaques. The interaction is thought to be a non-

covalent binding event.
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Binding of CAS 566169-97-9 to β-Amyloid Plaques.

Photodynamic Therapy in Melanoma
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In the context of photodynamic therapy, 4-(6-Bromo-2-benzothiazolyl)benzenamine acts as a

photosensitizer. Upon activation by Ultraviolet A (UVA) light, it generates reactive oxygen

species (ROS), which in turn induce apoptosis (programmed cell death) in melanoma cells.

This process involves the activation of key apoptotic signaling cascades.
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Apoptosis Pathway in Melanoma Photodynamic Therapy.

Conclusion
4-(6-Bromo-2-benzothiazolyl)benzenamine (CAS 566169-97-9) is a molecule with significant

potential in both diagnostic and therapeutic applications. Its physicochemical properties,

particularly its lipophilicity, are key to its ability to cross the blood-brain barrier, while its

photosensitive nature underpins its utility in photodynamic therapy. The experimental protocols

provided in this guide offer a framework for the consistent and accurate characterization of this

and similar compounds. The signaling pathway diagrams provide a visual representation of its

current understanding in key biological processes. Further experimental validation of the

predicted physicochemical parameters and a more detailed elucidation of its signaling

pathways will be crucial for its continued development and potential clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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